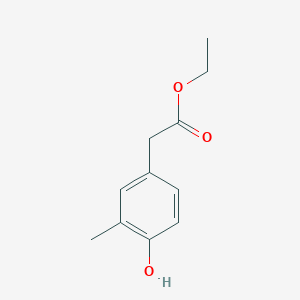

Ethyl (4-hydroxy-3-methylphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

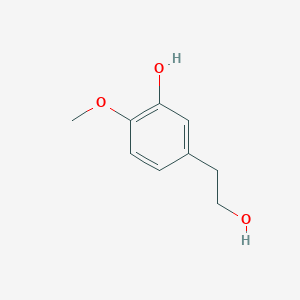

Ethyl (4-hydroxy-3-methylphenyl)acetate is a chemical compound with the CAS Number: 56355-15-8 . It has a molecular weight of 194.23 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Additionally, esters can undergo trans-esterification reactions to form different esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Metallomesogens Synthesis Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative of Ethyl (4-hydroxy-3-methylphenyl)acetate, has been utilized in the synthesis of new metallomesogens. These compounds are formed by acylation, cleavage, and esterification processes and have applications in producing copper(II) metallomesogenic complexes (Kovganko & Kovganko, 2013).

Green Chemistry and Suzuki Coupling Ethyl (4-phenylphenyl)acetate, synthesized through Suzuki coupling reactions, has been recognized for its potential in green chemistry educational programs. This chemical process uses water as the primary solvent and serves as a model for sustainable and cost-effective methods in medicinal chemistry, specifically for anti-arthritic drug synthesis (Costa et al., 2012).

Anti-inflammatory Drug Development The compound Ethyl-(4-hydroxyphenyl)acetate is a precursor in the synthesis of anti-inflammatory drugs. It is used to produce 1,2,4 triazole derivatives, which have been evaluated for their anti-inflammatory properties, indicating potential applications in the pharmaceutical industry (Virmani & Hussain, 2014).

Enzymatic and Biocatalysis Applications

Kinetic Resolution and ACE-Inhibitors Synthesis Ethyl 2-hydroxy-4-phenylbutyrate, a related compound, is an intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Innovative biocatalytic methods, such as membrane reactors and enzymatic hydrolysis, are used to optimize the synthesis process, highlighting the application of this compound derivatives in pharmaceutical manufacturing (Liese et al., 2002).

Biocatalysis in Drug Synthesis The compound also plays a role in the enzymatic production of new drug prototypes, such as anti-asthma drugs. Through biocatalysis, compounds like 4-ethyl-(2-(1,3-dioxo-1,3-dihydro-2-isoindoylyl))-phenoxy acetic acid are synthesized, demonstrating the importance of this compound derivatives in developing new therapeutic agents (Bevilaqua et al., 2004).

Natural Product Research and Applications

Secondary Metabolites and Bioactive Potentials Derivatives of this compound are found as secondary metabolites in various natural sources such as mollusks and fungi. These compounds exhibit significant antioxidant and anti-inflammatory activities, indicating their potential in developing new therapeutic agents and in understanding natural product chemistry (Chakraborty & Joy, 2019).

Antioxidant and Anti-inflammatory Properties The derivatives isolated from marine-derived fungal strains have shown promising anti-inflammatory activities. Such studies underline the bioactive potential of this compound derivatives and their importance in the discovery of new natural product-based drugs (Ngan et al., 2017).

Safety and Hazards

Ethyl (4-hydroxy-3-methylphenyl)acetate is classified as a hazardous substance. It is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its mist or vapors, and it should be used only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (4-hydroxy-3-methylphenyl)acetate may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific studies. It is plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight , may influence its bioavailability.

Result of Action

Based on the biological activities of similar compounds , it is plausible that the compound may exert a range of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxy-3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSINBRPRMNWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)

![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)

![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)

![4-[(5-Methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2725223.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2725227.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2725228.png)